Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate typically involves the reaction of 2-hydroxyethylamine with 3-(((2-ethylhexyl)amino)sulphonyl)propionic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in formulations
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)butyrate
- Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)acetate
Uniqueness
Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
77890-71-2 |
---|---|
Molecular Formula |
C15H34N2O6S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;3-(2-ethylhexylsulfamoyl)propanoate |
InChI |
InChI=1S/C11H23NO4S.C4H11NO2/c1-3-5-6-10(4-2)9-12-17(15,16)8-7-11(13)14;6-3-1-5-2-4-7/h10,12H,3-9H2,1-2H3,(H,13,14);5-7H,1-4H2 |
InChI Key |
WTAZBXQKVAEZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNS(=O)(=O)CCC(=O)[O-].C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.